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Compound of Interest

Compound Name: (Chloromethyl)cyclohexane

Cat. No.: B052918 Get Quote

An In-depth Technical Guide to (Chloromethyl)cyclohexane

This technical guide provides comprehensive information on the nomenclature,

physicochemical properties, and key synthetic and reactive protocols for

(chloromethyl)cyclohexane, tailored for researchers, scientists, and professionals in drug

development.

IUPAC Name and Synonyms
The nomenclature for the compound with the chemical structure of a cyclohexane ring

substituted with a chloromethyl group is as follows:

IUPAC Name: (Chloromethyl)cyclohexane

Synonyms:

Chloromethylcyclohexane[1]

1-Chloromethylcyclohexane

Cyclohexylmethyl chloride

Cyclohexane, (chloromethyl)-[1]

Physicochemical Properties
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The key quantitative data for (chloromethyl)cyclohexane are summarized in the table below

for easy reference and comparison.

Property Value

Molecular Formula C₇H₁₃Cl

Molecular Weight 132.63 g/mol [1]

CAS Number 1072-95-3

Appearance Colorless liquid

Boiling Point 164 °C (estimated); 54-55 °C at 19 Torr

Density 0.9755 g/cm³ at 25 °C

Solubility Soluble in Chloroform, Ethyl Acetate

Flash Point Flammable liquid (H226)[1]

InChI Key OMEGHMBBBTYRFT-UHFFFAOYSA-N

SMILES C1CCC(CC1)CCl[1]

Experimental Protocols
Detailed methodologies for the synthesis and key reactions of (chloromethyl)cyclohexane are

provided below. These protocols are based on established chemical principles and analogous

reactions found in the literature.

Synthesis of (Chloromethyl)cyclohexane from
Cyclohexylmethanol
This protocol describes the conversion of a primary alcohol, cyclohexylmethanol, to the

corresponding alkyl chloride using thionyl chloride. This method is generally effective for

primary alcohols and is expected to proceed in good yield.

Reaction Scheme: Cyclohexylmethanol + SOCl₂ → (Chloromethyl)cyclohexane + SO₂ + HCl

Materials:
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Cyclohexylmethanol

Thionyl chloride (SOCl₂)[1]

Pyridine (optional, as a scavenger for HCl)

Anhydrous diethyl ether

5% Sodium bicarbonate solution

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate

Equipment:

Round-bottom flask with a magnetic stir bar

Reflux condenser with a gas outlet to a trap (for SO₂ and HCl)

Dropping funnel

Heating mantle

Separatory funnel

Rotary evaporator

Distillation apparatus

Procedure:

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place

cyclohexylmethanol (1.0 eq) dissolved in anhydrous diethyl ether.

Cool the flask in an ice bath to 0 °C.

Slowly add thionyl chloride (1.2 eq) dropwise from the addition funnel to the stirred solution.

If pyridine is used, it can be added (1.2 eq) prior to the thionyl chloride.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to

room temperature.

Heat the mixture to reflux and maintain for 1-3 hours. The reaction can be monitored by the

cessation of gas evolution (SO₂ and HCl).

Cool the reaction mixture to room temperature.

Carefully pour the mixture into a separatory funnel containing ice-cold water.

Separate the organic layer. Wash the organic layer sequentially with 5% sodium bicarbonate

solution and then with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

using a rotary evaporator.

The crude (chloromethyl)cyclohexane can be purified by vacuum distillation.

Nucleophilic Substitution: Synthesis of
Cyclohexylmethanenitrile
This protocol details the reaction of (chloromethyl)cyclohexane with sodium cyanide in a

polar aprotic solvent, a typical Sₙ2 reaction to form a new carbon-carbon bond.

Reaction Scheme: (Chloromethyl)cyclohexane + NaCN → Cyclohexylmethanenitrile + NaCl

Materials:

(Chloromethyl)cyclohexane

Sodium cyanide (NaCN)

Dimethyl sulfoxide (DMSO)

Diethyl ether

Water
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Saturated sodium chloride solution (brine)

Anhydrous sodium sulfate

Equipment:

Round-bottom flask with a magnetic stir bar

Heating mantle with a temperature controller

Thermometer

Separatory funnel

Rotary evaporator

Procedure:

To a solution of (chloromethyl)cyclohexane (1.0 eq) in DMSO, add a solution of sodium

cyanide (1.8 eq) in DMSO.[2]

Heat the resulting solution to 90 °C for 2 hours.[2]

Allow the reaction mixture to cool to room temperature.

Pour the reaction mixture into ice water.[2]

Extract the aqueous mixture with diethyl ether.[2]

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo to yield the crude product.[2]

The product, cyclohexylmethanenitrile, can be purified by vacuum distillation. Note: Cyanide

salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood

with appropriate personal protective equipment. All glassware must be decontaminated with

bleach after use.[2]
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Formation and Reaction of
Cyclohexylmethylmagnesium Chloride (Grignard
Reagent)
This protocol describes the formation of the Grignard reagent from

(chloromethyl)cyclohexane and its subsequent reaction with an electrophile, using

benzaldehyde as an example.

Reaction Scheme:

(Chloromethyl)cyclohexane + Mg → Cyclohexylmethylmagnesium chloride

Cyclohexylmethylmagnesium chloride + Benzaldehyde → (Cyclohexyl)(phenyl)methanol

Materials:

(Chloromethyl)cyclohexane

Magnesium turnings

Anhydrous diethyl ether

Iodine crystal (as an initiator)

Benzaldehyde

Saturated aqueous ammonium chloride solution

Anhydrous sodium sulfate

Equipment:

Three-necked round-bottom flask with a magnetic stir bar

Reflux condenser with a drying tube

Dropping funnel
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Heating mantle

Separatory funnel

Rotary evaporator

Procedure:

Part A: Formation of the Grignard Reagent

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel,

place magnesium turnings (1.2 eq).

Add a small crystal of iodine.

Add a small amount of a solution of (chloromethyl)cyclohexane (1.0 eq) in anhydrous

diethyl ether to the magnesium.

If the reaction does not start, gently warm the flask. The initiation of the reaction is indicated

by the disappearance of the iodine color and the appearance of a cloudy solution.

Once the reaction has started, add the remaining solution of (chloromethyl)cyclohexane
dropwise at a rate that maintains a gentle reflux.

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure

complete formation of the Grignard reagent.[3]

Part B: Reaction with Benzaldehyde

Cool the Grignard reagent solution to 0 °C using an ice bath.

Add a solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise to the stirred

Grignard reagent.[3]

After the addition is complete, allow the reaction mixture to stir at room temperature for 1

hour.[3]
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Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed

ice and saturated aqueous ammonium chloride solution.[3]

Transfer the mixture to a separatory funnel and separate the organic layer.

Extract the aqueous layer with diethyl ether.[3]

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[3]

Remove the solvent by rotary evaporation to yield the crude alcohol, which can be purified

by column chromatography or recrystallization.

Mandatory Visualizations
The following diagrams illustrate the experimental workflows described above.
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Synthesis of (Chloromethyl)cyclohexane
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Step 1: Grignard Reagent Formation

Step 2: Reaction with Electrophile
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Grignard Reaction Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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